molecular formula C14H14ClN3OS B6982117 4-Chloro-3-[(2-cyclopropyl-1,3-thiazol-5-yl)methylamino]benzamide

4-Chloro-3-[(2-cyclopropyl-1,3-thiazol-5-yl)methylamino]benzamide

Cat. No.: B6982117
M. Wt: 307.8 g/mol
InChI Key: HLVSDIOOSBLCQZ-UHFFFAOYSA-N
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Description

4-Chloro-3-[(2-cyclopropyl-1,3-thiazol-5-yl)methylamino]benzamide is a compound that features a benzamide core substituted with a chloro group and a thiazole ring The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Properties

IUPAC Name

4-chloro-3-[(2-cyclopropyl-1,3-thiazol-5-yl)methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c15-11-4-3-9(13(16)19)5-12(11)17-6-10-7-18-14(20-10)8-1-2-8/h3-5,7-8,17H,1-2,6H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVSDIOOSBLCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(S2)CNC3=C(C=CC(=C3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[(2-cyclopropyl-1,3-thiazol-5-yl)methylamino]benzamide typically involves multiple steps. One common route includes the formation of the thiazole ring followed by its attachment to the benzamide core. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(2-cyclopropyl-1,3-thiazol-5-yl)methylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-[(2-cyclopropyl-1,3-thiazol-5-yl)methylamino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(2-cyclopropyl-1,3-thiazol-5-yl)methylamino]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole derivatives: Known for their anticancer properties.

    Benzamide derivatives: Widely studied for their pharmacological activities.

    Thiazole-based compounds: Used in various applications, including as antimicrobial agents and enzyme inhibitors.

Uniqueness

4-Chloro-3-[(2-cyclopropyl-1,3-thiazol-5-yl)methylamino]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of a chloro-substituted benzamide core with a thiazole ring makes it a versatile compound for various research applications.

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